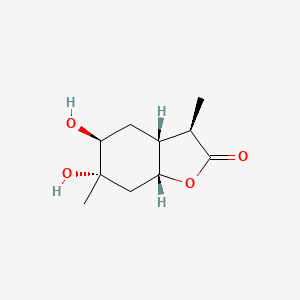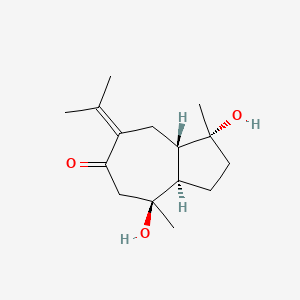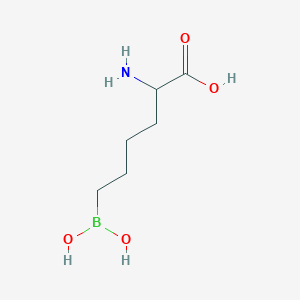![molecular formula C18H17N3OS B1253301 2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)
2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one is a pyrazoloquinoline that is 2,5-dihydropyrazolo[4,3-c]quinolin-3-one which is substituted at position 2 by a 5-butyl-2-thienyl group. It is a pyrazoloquinoline and a member of thiophenes.
Scientific Research Applications
1. Pharmacological Activities
Compounds structurally similar to 2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one have been researched extensively for their various pharmacological activities. A study highlighted the synthesis of pyrazolo[4,3-c]quinolin-3-ones which displayed potent inhibitory activity on Phosphodiesterase 4 (PDE 4), an enzyme involved in inflammatory and immune responses. These compounds showed good PDE 4 inhibitory activity and exhibited a promising anti-inflammatory profile without emetic side effects (Crespo et al., 2000). Another study synthesized a novel series of 2-arylpyrazolo[4,3-c]quinoline derivatives that acted as selective antagonists for the adenosine A3 receptor, a target implicated in inflammatory and immune diseases (Baraldi et al., 2005).
2. Anticancer Potential
Further research into the pyrazolo[4,3-c]quinolin-3-one scaffold revealed its potential in cancer therapy. Compounds like 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones were synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines, showing promising cytotoxicity (Reis et al., 2011).
3. Structural Analysis and Synthesis
The structural aspects and synthesis of pyrazolo[4,3-c]quinolin-3-one derivatives have been an area of intense research. Studies have conducted single-crystal X-ray diffraction and theoretical studies on these compounds, offering insights into their chemical and physical properties. For instance, a study performed a comprehensive structural evaluation of three 2-phenylpyrazolo[4,3-c]quinolin-3-one monohydrates, highlighting the significance of hydrogen bonding and other intermolecular interactions in determining the stability and arrangement of these molecules (Ferreira et al., 2013).
4. Miscellaneous Applications
Beyond the biomedical field, compounds with a pyrazolo[4,3-c]quinolin-3-one core have found applications in various other domains. For instance, some derivatives have been studied for their antimicrobial and mosquito larvicidal activities, providing a potential avenue for developing new agents in pest control and public health (Rajanarendar et al., 2010).
properties
Product Name |
2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one |
|---|---|
Molecular Formula |
C18H17N3OS |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(5-butylthiophen-2-yl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C18H17N3OS/c1-2-3-6-12-9-10-16(23-12)21-18(22)14-11-19-15-8-5-4-7-13(15)17(14)20-21/h4-5,7-11,20H,2-3,6H2,1H3 |
InChI Key |
PFTNXJCCYYEWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(S1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




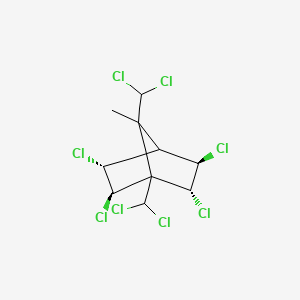
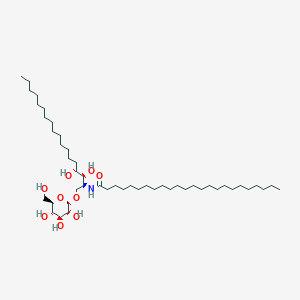
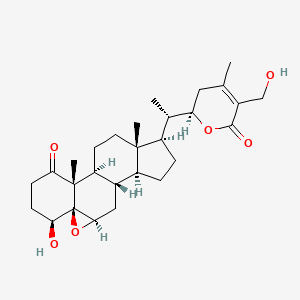
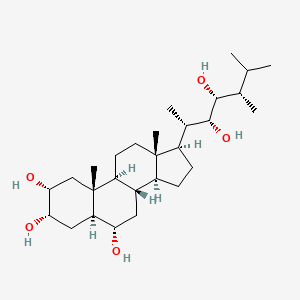
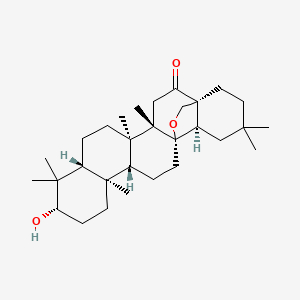
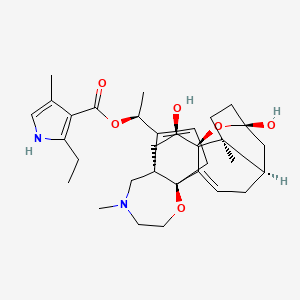
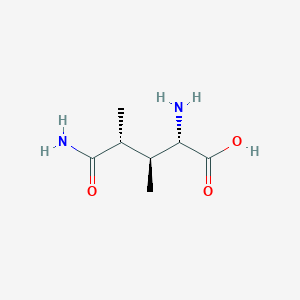
![[(3S,4S,6S)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1253230.png)
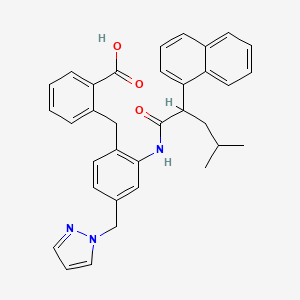
![17-Ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253235.png)
